molecular formula C10H16O3 B13348001 Isopropyl (S)-5-hydroxyhept-6-ynoate

Isopropyl (S)-5-hydroxyhept-6-ynoate

Cat. No.: B13348001
M. Wt: 184.23 g/mol
InChI Key: ZZYIJYURMKKRFL-SECBINFHSA-N
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Description

Isopropyl (S)-5-hydroxyhept-6-ynoate is a chiral ester featuring a seven-carbon alkyne backbone with a hydroxyl group at the 5th position and an isopropyl ester moiety. Its molecular formula is C₁₀H₁₆O₃, and its structure (Figure 1) includes:

  • Terminal alkyne (C≡CH) at position 6.
  • (S)-configured hydroxyl group at position 5, enabling stereoselective interactions.
  • Isopropyl ester at the carboxyl terminus, contributing to steric bulk and lipophilicity.

This compound is likely a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging its triple bond for click chemistry or hydrogenation and its hydroxyl group for derivatization.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

propan-2-yl (5S)-5-hydroxyhept-6-ynoate

InChI

InChI=1S/C10H16O3/c1-4-9(11)6-5-7-10(12)13-8(2)3/h1,8-9,11H,5-7H2,2-3H3/t9-/m1/s1

InChI Key

ZZYIJYURMKKRFL-SECBINFHSA-N

Isomeric SMILES

CC(C)OC(=O)CCC[C@@H](C#C)O

Canonical SMILES

CC(C)OC(=O)CCCC(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (S)-5-hydroxyhept-6-ynoate typically involves the esterification of (S)-5-hydroxyhept-6-ynoic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

(S)-5-hydroxyhept-6-ynoic acid+isopropyl alcoholacid catalystIsopropyl (S)-5-hydroxyhept-6-ynoate+water\text{(S)-5-hydroxyhept-6-ynoic acid} + \text{isopropyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (S)-5-hydroxyhept-6-ynoic acid+isopropyl alcoholacid catalyst​Isopropyl (S)-5-hydroxyhept-6-ynoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (S)-5-hydroxyhept-6-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of (S)-5-oxohept-6-ynoate.

    Reduction: Formation of (S)-5-hydroxyhept-6-ynol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropyl (S)-5-hydroxyhept-6-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl (S)-5-hydroxyhept-6-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-5-hydroxyhept-6-ynoic acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Key Structural Features
Isopropyl (S)-5-hydroxyhept-6-ynoate C₁₀H₁₆O₃ Ester, terminal alkyne, (S)-hydroxyl Chiral center, linear aliphatic chain
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₄H₂₂O₅ Ester, internal alkyne, ethoxycarbonyloxy Branched phenyl groups, internal alkyne
Isopropyl Nitrite C₃H₇NO₂ Nitrite, isopropyl ester Small, volatile, no alkyne/hydroxyl
Isopropyl Alcohol C₃H₈O Primary alcohol Polar solvent, no ester/alkyne

Key Observations:

  • Chain Length and Alkyne Position: The target compound’s terminal alkyne (hept-6-yne) contrasts with Ethyl 5-...pent-2-ynoate’s internal alkyne, affecting reactivity (e.g., terminal alkynes undergo Sonogashira coupling more readily) .
  • Substituents: Ethyl 5-...pent-2-ynoate’s bulky diphenyl and ethoxycarbonyloxy groups enhance steric hindrance and rigidity compared to the target’s flexible aliphatic chain .
  • Hydroxyl vs. Nitrite/Alcohol : The (S)-hydroxyl group in the target enables hydrogen bonding and chiral resolution, unlike Isopropyl Nitrite’s nitrite group (oxidation-prone) or Isopropyl Alcohol’s primary alcohol .

Research Findings and Challenges

  • Stereochemical Purity: The (S)-configuration in the target compound requires stringent asymmetric synthesis conditions, unlike racemic Ethyl 5-...pent-2-ynoate .
  • Scalability: Ethyl 5-...pent-2-ynoate’s synthesis is well-documented using heterogeneous catalysts, while the target’s terminal alkyne demands inert conditions to prevent polymerization .
  • Toxicity: this compound’s alkyne moiety may pose handling risks (similar to acetylides), unlike Isopropyl Alcohol’s established safety profile .

Biological Activity

Isopropyl (S)-5-hydroxyhept-6-ynoate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound is an alkyne-containing ester derived from a hydroxy fatty acid. The synthesis typically involves stereoselective reactions that yield the desired enantiomer, which is crucial for its biological activity. The compound can be synthesized through various methods, including asymmetric synthesis techniques that ensure high enantiomeric purity.

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, protectin D1, a related compound, has demonstrated strong protective activity against inflammation in various models, suggesting that this compound may share similar mechanisms of action. These compounds can modulate cytokine release and inhibit pro-inflammatory pathways, which are critical in conditions like arthritis and neurodegenerative diseases .

2. Neuroprotective Effects
Studies have shown that compounds with similar structures can protect neural tissues from oxidative stress and apoptosis. The ability of this compound to cross the blood-brain barrier may enhance its neuroprotective capabilities, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1: Inflammation Model
    In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases .
  • Case Study 2: Neuroprotection
    A study investigating the neuroprotective effects of related compounds showed that treatment with this compound led to improved cognitive function in animal models subjected to oxidative stress. This points to its potential role in mitigating neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnti-inflammatory ActivityNeuroprotective ActivityMechanism of Action
This compoundModerateHighInhibition of cytokines and oxidative stress
Protectin D1HighHighPro-resolving mediator pathways
DHAModerateModeratePrecursor for bioactive lipids

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